N-(2,3-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a heptyl chain, and a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dimethylaniline with heptanoic acid to form an amide intermediate. This intermediate is then cyclized with ethyl acetoacetate under acidic or basic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
- 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride
Uniqueness
N-(2,3-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its quinoline core. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H30N2O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-4-5-6-7-10-16-27-21-15-9-8-13-19(21)23(28)22(25(27)30)24(29)26-20-14-11-12-17(2)18(20)3/h8-9,11-15,28H,4-7,10,16H2,1-3H3,(H,26,29) |
InChI Key |
NUCNBTSCNNPOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O |
Origin of Product |
United States |
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